molecular formula C10H5Cl5O2 B104759 Pentachlorophenyl methacrylate CAS No. 16184-61-5

Pentachlorophenyl methacrylate

Cat. No.: B104759
CAS No.: 16184-61-5
M. Wt: 334.4 g/mol
InChI Key: AYYISYPLHCSQGL-UHFFFAOYSA-N
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Description

Pentachlorophenyl methacrylate is a chemical compound with the molecular formula C10H5Cl5O2. It is an ester derived from methacrylic acid and pentachlorophenol. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentachlorophenyl methacrylate can be synthesized through the esterification of methacrylic acid with pentachlorophenol. The reaction typically involves the use of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures to increase the reaction rate. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Pentachlorophenyl methacrylate undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pentachlorophenyl ring can be substituted with other nucleophiles, such as amines or thiols.

    Polymerization: The methacrylate group can undergo free radical polymerization to form polymers with various properties.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and pentachlorophenol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as triethylamine.

    Polymerization: Free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.

    Hydrolysis: Acidic or basic conditions are used, with hydrochloric acid or sodium hydroxide being common reagents.

Major Products Formed

    Substitution Reactions: Products include substituted pentachlorophenyl derivatives.

    Polymerization: Products are polymers with varying molecular weights and properties.

    Hydrolysis: Products are methacrylic acid and pentachlorophenol.

Scientific Research Applications

Pentachlorophenyl methacrylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a monomer in the synthesis of polymers with specific properties.

    Biology: Employed in the development of bioactive materials and drug delivery systems.

    Medicine: Investigated for its potential use in medical devices and coatings.

    Industry: Utilized in the production of specialty polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of pentachlorophenyl methacrylate involves its ability to undergo polymerization and form polymers with specific properties. The methacrylate group undergoes free radical polymerization, leading to the formation of long polymer chains. The pentachlorophenyl group imparts unique chemical and physical properties to the resulting polymers, making them suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

    Pentafluorophenyl methacrylate: Similar in structure but with fluorine atoms instead of chlorine.

    Glycidyl methacrylate: Contains an epoxide group instead of the pentachlorophenyl group.

Uniqueness

Pentachlorophenyl methacrylate is unique due to the presence of multiple chlorine atoms on the phenyl ring, which imparts distinct chemical properties such as increased reactivity towards nucleophiles and enhanced thermal stability. This makes it particularly useful in applications where these properties are desired.

Properties

IUPAC Name

(2,3,4,5,6-pentachlorophenyl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl5O2/c1-3(2)10(16)17-9-7(14)5(12)4(11)6(13)8(9)15/h1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYISYPLHCSQGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

38725-28-9
Record name 2-Propenoic acid, 2-methyl-, 2,3,4,5,6-pentachlorophenyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38725-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90471164
Record name PENTACHLOROPHENYL METHACRYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16184-61-5
Record name PENTACHLOROPHENYL METHACRYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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